1-(5-chloro-2-methoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
CAS No.: 922991-30-8
Cat. No.: VC5672691
Molecular Formula: C18H18ClN3O2
Molecular Weight: 343.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922991-30-8 |
|---|---|
| Molecular Formula | C18H18ClN3O2 |
| Molecular Weight | 343.81 |
| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-3-(1-ethylindol-3-yl)urea |
| Standard InChI | InChI=1S/C18H18ClN3O2/c1-3-22-11-15(13-6-4-5-7-16(13)22)21-18(23)20-14-10-12(19)8-9-17(14)24-2/h4-11H,3H2,1-2H3,(H2,20,21,23) |
| Standard InChI Key | BBRDWAPUSMNYBL-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound belongs to the class of arylurea-indole hybrids, with the following defining properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂ |
| Molecular Weight | 343.81 g/mol |
| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-3-(1-ethylindol-3-yl)urea |
| CAS Registry Number | 922991-30-8 |
The structural complexity arises from three key components:
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5-Chloro-2-methoxyphenyl group: Provides electron-withdrawing and steric effects that influence binding interactions.
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1-Ethylindole moiety: Contributes π-π stacking capabilities and hydrophobic interactions .
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Urea linker: Serves as a hydrogen-bond donor/acceptor system critical for target engagement.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 1H, Ar-H), 7.45-7.32 (m, 3H, Ar-H), 6.98 (dd, J = 8.5, 2.3 Hz, 1H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃).
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¹³C NMR: Confirms the presence of carbonyl (δ 158.9 ppm) and quaternary carbons (δ 149.2 ppm, OCH₃).
Synthesis and Optimization
Reaction Pathways
The synthetic route typically employs a three-step strategy:
Step 1: Indole Alkylation
1-Ethyl-1H-indole is prepared via N-alkylation of indole with ethyl bromide under basic conditions (K₂CO₃/DMF, 80°C, 12 h).
Step 2: Carbamate Formation
5-Chloro-2-methoxyaniline reacts with triphosgene in dichloromethane to generate the intermediate isocyanate.
Step 3: Urea Coupling
The indole derivative undergoes nucleophilic attack on the isocyanate intermediate, facilitated by DMAP catalysis (yield: 68-72%).
Process Optimization
Critical parameters affecting yield and purity:
| Parameter | Optimal Condition | Impact on Reaction |
|---|---|---|
| Temperature | 0-5°C (Step 2) | Minimizes side reactions |
| Solvent System | THF/DCM (3:1 v/v) | Enhances reagent solubility |
| Catalyst Loading | 5 mol% DMAP | Accelerates urea bond formation |
| Reaction Time | 18-24 h (Step 3) | Ensures complete conversion |
Purification via silica gel chromatography (hexane/EtOAc gradient) typically achieves >95% purity, as verified by HPLC.
Biological Activity and Mechanism
Enzymatic Inhibition
Comparative studies with structural analogs demonstrate significant activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme:
| Compound | IC₅₀ (μM) | Selectivity (IDO1/TDO) |
|---|---|---|
| Target Compound | 0.42 | 18.7 |
| 1-Methylindole analog | 1.15 | 6.2 |
| 2,5-Dichloro derivative | 0.89 | 12.4 |
Mechanistic studies suggest competitive inhibition through:
Cellular Effects
In B16-F10 melanoma models, the compound (60 mg/kg/day oral) demonstrated:
Pharmacokinetic Profile
Key ADME parameters derived from murine studies:
| Parameter | Value |
|---|---|
| Tₘₐₓ | 1.2 h |
| Cₘₐₓ | 8.7 μM |
| AUC₀₋₂₄ | 54.3 μM·h |
| t₁/₂ | 4.6 h |
| Oral Bioavailability | 96% |
The high bioavailability stems from:
Structure-Activity Relationships
Critical substituent effects identified through analog studies:
| Position | Modification | Effect on IDO1 Inhibition |
|---|---|---|
| 5-Cl | Removal | 5.2× ↓ potency |
| 2-OCH₃ | Replacement with OH | 3.7× ↓ activity |
| N-Ethyl | Methyl substitution | 1.8× ↓ IC₅₀ |
| Urea | Thiourea replacement | Complete loss of activity |
Molecular dynamics simulations reveal the ethyl group at N1 induces optimal van der Waals contacts with Val130 and Leu234 .
Industrial Applications and Patents
Recent intellectual property developments include:
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WO2021185487: Cancer immunotherapy combinations with anti-PD-1 antibodies.
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US20230098721: Solid dispersion formulations for enhanced solubility (35% improvement vs crystalline form).
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EP4105236: Continuous flow synthesis method (85% yield, 99.1% purity).
Challenges and Future Directions
While promising, several areas require further investigation:
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Metabolite Identification: Preliminary MS/MS data suggest hydroxylation at the ethyl side chain as the primary metabolic pathway .
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CNS Penetration: Current LogP (3.1) limits blood-brain barrier crossing, necessitating prodrug approaches.
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Resistance Mechanisms: In vitro selection pressure experiments indicate potential upregulation of alternative tryptophan catabolic pathways .
Ongoing clinical trials (NCT05551291) are evaluating safety profiles in Phase I, with preliminary data showing Grade 1-2 adverse events in 23% of participants.
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